

Efficacy of WX-UK1 in Combination with Capecitabine: A Comparative Guide

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Compound of Interest

Compound Name: WX-UK1

Cat. No.: B1241746

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This guide provides a comprehensive comparison of the efficacy of **WX-UK1** in combination with capecitabine for the treatment of advanced solid tumors. The performance of this combination therapy is evaluated against capecitabine monotherapy and other alternative treatments, supported by available experimental data.

Executive Summary

WX-UK1 is a small molecule inhibitor of the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis. When combined with the oral chemotherapeutic agent capecitabine, **WX-UK1** has shown encouraging anti-tumor effects in early clinical studies. This guide synthesizes the available efficacy data, details the experimental methodologies, and visualizes the proposed mechanism of action and study workflows.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for the **WX-UK1** and capecitabine combination, capecitabine monotherapy, and other relevant combination therapies in advanced solid tumors, with a focus on metastatic breast cancer and advanced colorectal cancer.

Table 1: Efficacy of **WX-UK1** in Combination with Capecitabine (Phase I Study)

Therapy	No. of Patients	Tumor Types	Efficacy Results
WX-UK1 + Capecitabine	25	Advanced Solid Tumors	Prolonged stable disease in several patients; 3 partial responses (2 in metastatic breast cancer) [1]

Note: Detailed quantitative data such as Overall Response Rate (ORR), median Progression-Free Survival (PFS), and median Overall Survival (OS) from the Phase I trial (NCT00083525) are not publicly available in detail.

Table 2: Efficacy of Capecitabine Monotherapy in Metastatic Breast Cancer

Study/Analysis	No. of Patients	Line of Therapy	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Retrospective Study (HER2-normal)[2]	162	Various	Not Reported	4.3	14.0
Retrospective Study	84	1st, 2nd, 3rd, ≥4th	18.8% - 23.5%	Not Reported	10.1 - 15.2[3]
Pooled Analysis[4]	Multiple trials	2nd-line	19%	3.7	13.0
Retrospective Study[5]	506	Various	22.0%	6.4 (28 weeks)	13.4 (58 weeks)
MONICA Phase II Study (First-line, HER2-negative)[6]	165	1st-line	26.1%	7.9 (Time to Progression)	18.6
Nationwide Retrospective Study (First-line, HER2-normal)[7][8]	494	1st-line	Not Reported	6.0	16.4

Table 3: Efficacy of Capecitabine Monotherapy in Advanced Colorectal Cancer

Study/Analysis	No. of Patients	Line of Therapy	Objective Response Rate (ORR)	Median Time to Disease Progression (months)	Median Overall Survival (OS) (months)
Phase III Trials (vs. 5-FU/LV)[9]	-	-	18.9% - 24.8%	Not Significantly Different from 5-FU/LV	Not Significantly Different from 5-FU/LV
Phase II Study[4]	22	1st/2nd line	25.0% (overall), 33.0% (1st-line)	-	-
Phase II Study[1][10]	108	Metastatic	21% - 24%	4.2 - 7.6	Not Reported
Retrospective Study[11]	17	Pretreated	11.76%	-	-
FOCUS4-N Trial (Maintenance)[12]	254	Maintenance	Not Applicable	3.88	15.2

Table 4: Efficacy of Other Combination Therapies

Therapy	Tumor Type	No. of Patients	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Encorafenib + Cetuximab + mFOLFOX6[13]	BRAF V600E-mutant	-	65.7%	12.8	30.3
Sotorasib + Panitumumab [14]	KRAS G12C-mutated	-	26.4%	-	-
Cabozantinib +	mCRC				
Durvalumab (RAS wild-type)[15]	mCRC	29	50%	6.3	21.8
Etrumadanan t +					
Zimberelimab + mFOLFOX-6 ±	mCRC (previously treated)	75	17.3%	6.2	19.7
Bevacizumab [16][17]					
Tucatinib + Trastuzumab + Pertuzumab (Maintenance)[18]	HER2+ Metastatic Breast Cancer	654	Not Applicable	>24 (improvement of 8.6)	-
Carboplatin + Everolimus[19]	Advanced Triple-Negative	-	-	52% reduction in risk of	-

Breast
Cancer

progression
or death

Experimental Protocols

WX-UK1 in Combination with Capecitabine (NCT00083525)

- Study Design: A Phase I, open-label, single-group assignment, dose-escalation study.[20]
- Primary Objective: To determine the maximum tolerated dose (MTD), safety, and tolerability of **WX-UK1** in combination with capecitabine.[20]
- Patient Population: Patients with histologically or cytologically confirmed non-hematologic malignancies that were unresponsive to standard therapies or for which no effective therapy was known.[20] Key inclusion criteria included ECOG performance status of 0, 1, or 2, and adequate organ function.[20]
- Treatment Regimen: Patients received once-weekly intravenous infusions of **WX-UK1** for three weeks at various fixed doses, concurrently with daily oral capecitabine for two weeks. This three-week cycle was repeated until disease progression or unacceptable toxicity.[1]
- Efficacy Assessment: Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).

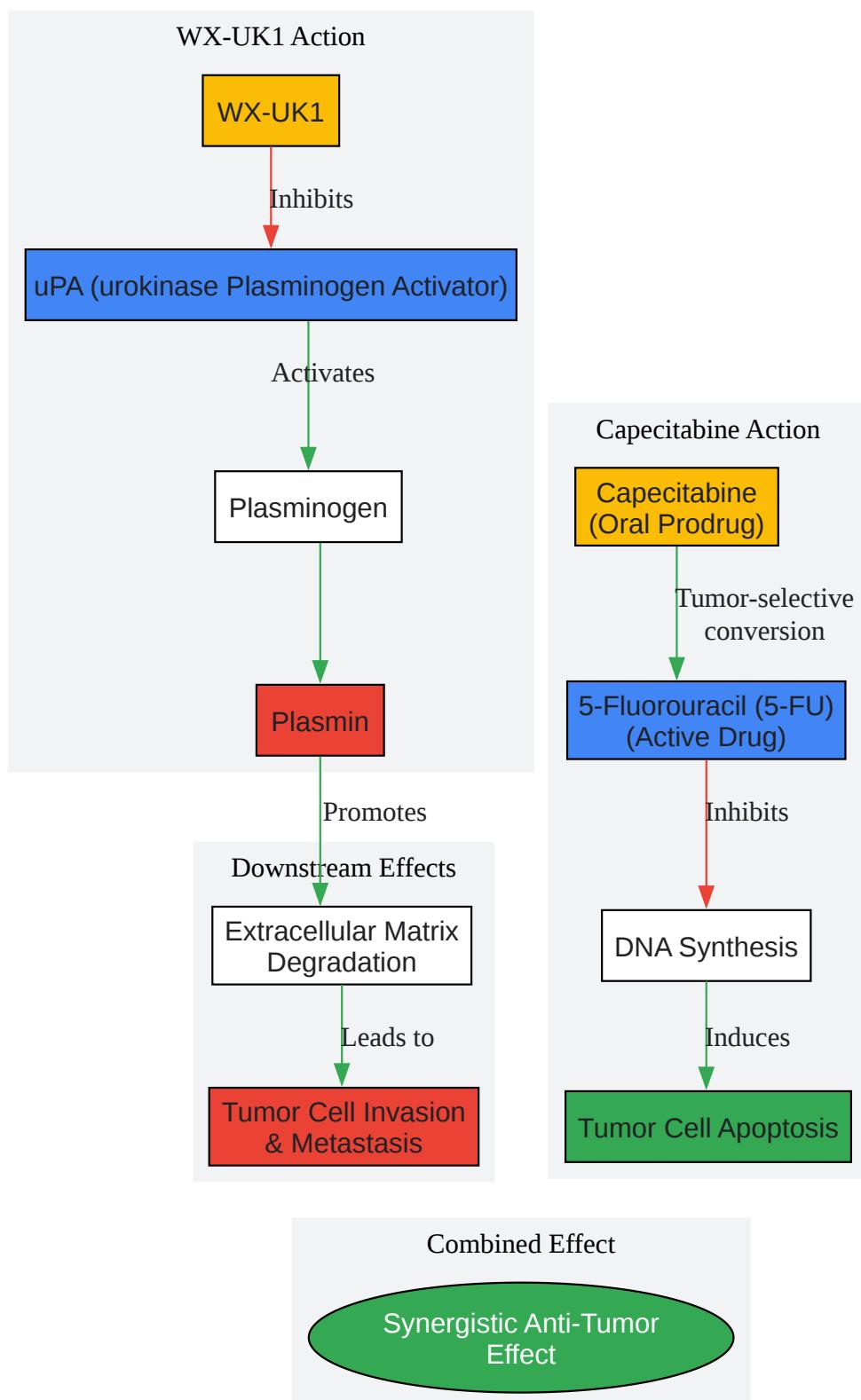
Representative Capecitabine Monotherapy Study

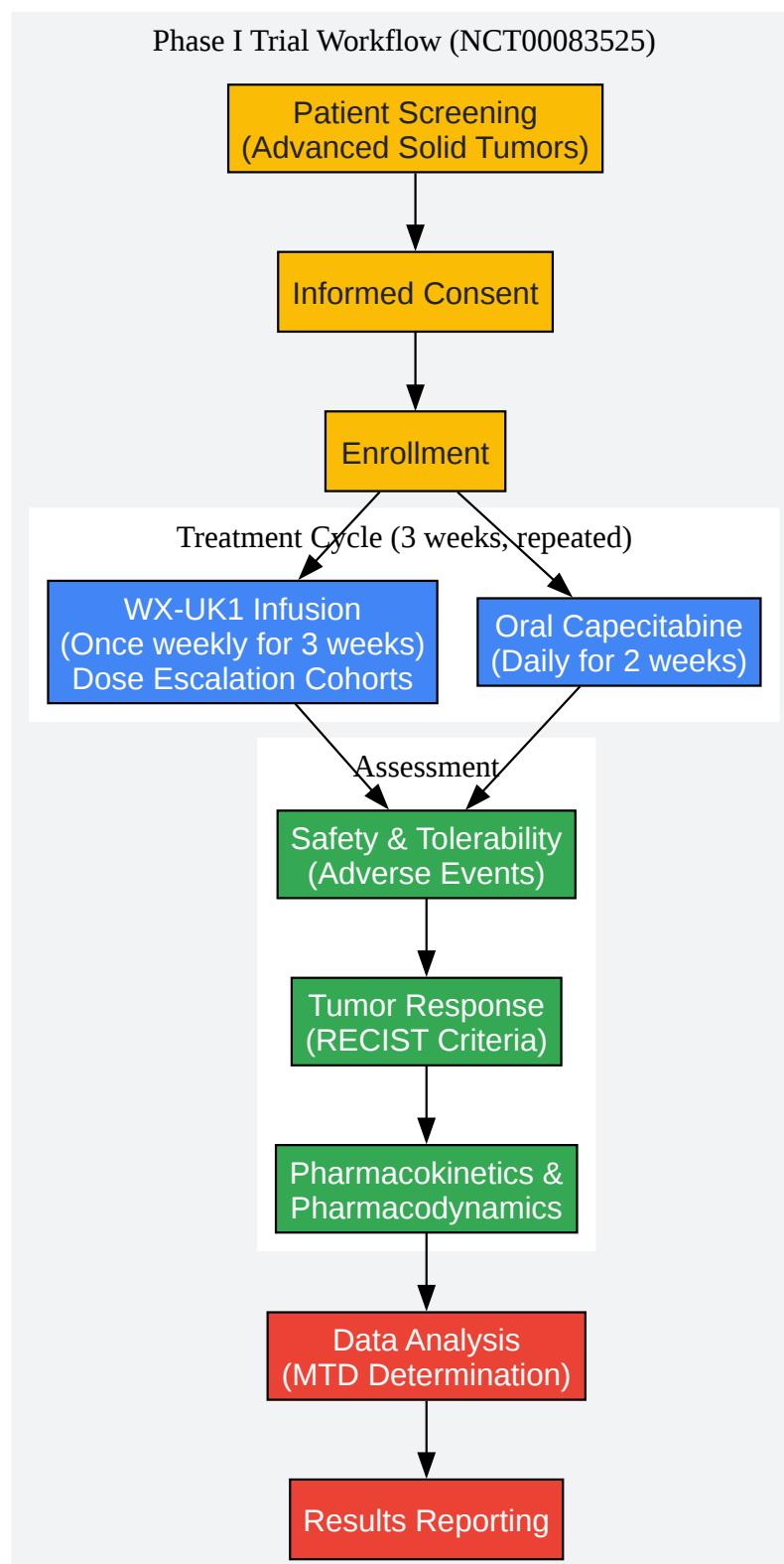
- Study Design: A nationwide, retrospective study.[8]
- Primary Objective: To evaluate the real-world efficacy of capecitabine monotherapy as a first-line treatment for HER2-normal advanced breast cancer.[8]
- Patient Population: Female patients with HER2-normal advanced breast cancer treated with capecitabine monotherapy as the first-line treatment between 2010 and 2020, identified through the Danish Breast Cancer Group (DBCG) database.[8]

- Treatment Regimen: Capecitabine administered orally as a single agent. The standard dosing is typically 1250 mg/m² twice daily for 14 days, followed by a 7-day rest period.[3]
- Efficacy Assessment: The primary endpoints were overall survival (OS) and progression-free survival (PFS).[8]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of WX-UK1 and Capecitabine





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